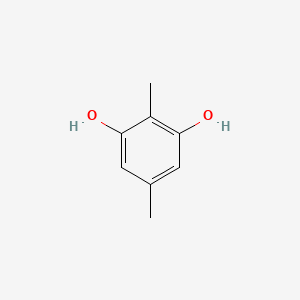

2,5-ジメチルレゾルシノール

説明

Synthesis Analysis

The synthesis of compounds related to 2,5-dimethylresorcinol often involves complex chemical reactions. For example, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine by Grivsky et al. (1980) demonstrates the general applicability of preparing 6-(substituted benzyl)-5-methylpyrido[2,3-d]pyrimidines, which shares a synthesis pathway that could be relevant to 2,5-dimethylresorcinol derivatives (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

Molecular Structure Analysis

The molecular structure of related compounds can offer insights into the structure of 2,5-dimethylresorcinol. For instance, the study on dimethyl 2,2'-bithiophenedicarboxylates by Pomerantz et al. (2002) revealed the solid-state structures and provided valuable information on the planar and non-planar conformations of molecules, which could be analogous to the structural characteristics of 2,5-dimethylresorcinol (Pomerantz, Amarasekara, & Rasika Dias, 2002).

Chemical Reactions and Properties

Chemical reactions involving 2,5-dimethylresorcinol derivatives can be complex. The work of Satyanarayana and Sivakumar (2011) on the ultrasound-assisted synthesis of 2,5-dimethyl-N-substituted pyrroles highlights the versatility of reactions that can be applied to similar compounds, offering insights into the chemical reactivity and potential synthetic routes for 2,5-dimethylresorcinol (Satyanarayana & Sivakumar, 2011).

Physical Properties Analysis

The physical properties of compounds closely related to 2,5-dimethylresorcinol can provide a foundation for understanding its behavior. For example, the combustion chemistry study of 2,5-dimethylhexane by Sarathy et al. (2014) offers detailed insights into the oxidation behavior under various conditions, which could be extrapolated to understand the physical properties of 2,5-dimethylresorcinol (Sarathy, Javed, Karsenty, Heufer, Wang, Park, Elwardany, Farooq, Westbrook, Pitz, Oehlschlaeger, Dayma, Curran, & Dagaut, 2014).

Chemical Properties Analysis

Understanding the chemical properties of 2,5-dimethylresorcinol requires examining its reactivity and interactions. The study on the reaction of resorcinol with mesityl oxide by Tripathi, Khan, and Taneja (2003) illustrates a synthesis pathway that could shed light on the chemical properties and reactivity of 2,5-dimethylresorcinol by demonstrating the condensation reactions and the formation of complex structures (Tripathi, Khan, & Taneja, 2003).

科学的研究の応用

特殊化学品の合成

2,5-ジメチルレゾルシノール: は、その独自の構造的特性により、さまざまな特殊化学品の合成に使用されています。 これは、安定性と反応性の向上などの望ましい特性を示す化合物の合成の前駆体として役立ち、これは高度な材料の開発に不可欠です .

医薬品研究

医薬品研究では、2,5-ジメチルレゾルシノールは、薬物開発における潜在的な使用について調査されています。 その誘導体は、抗菌作用や抗酸化作用など、治療特性について調査されており、さまざまな病気の新しい治療法につながる可能性があります .

ポリマー生産

この化合物は、ポリマー生産、特に熱安定性と機械的強度が向上した新規ポリマーの製造において役割を果たしています。 ポリマー鎖への組み込みにより、高性能用途に適した材料が生み出されます .

ゴム化合物

2,5-ジメチルレゾルシノール: はゴム業界でも重要です。 これは、ゴム化合物の接着強度を向上させるために使用できます。これは、高い耐久性を必要とするタイヤやその他のゴムベース製品の製造に不可欠です .

分析化学

分析化学では、2,5-ジメチルレゾルシノールは、高速液体クロマトグラフィー(HPLC)などのクロマトグラフィー技術で使用され、化学物質を分離および特定します。 その特性は、複雑な混合物の正確な分析に役立ちます .

材料科学

この化合物は、特定の光学特性または電子特性を備えた新しい材料を開発するために使用される材料科学で用途が見つかっています。 これらの材料は、センサーやディスプレイ技術など、さまざまなハイテク用途で使用できます .

Safety and Hazards

特性

IUPAC Name |

2,5-dimethylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-5-3-7(9)6(2)8(10)4-5/h3-4,9-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVHDYYKJYXFGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197610 | |

| Record name | 2,5-Dimethylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

488-87-9 | |

| Record name | 2,5-Dimethylresorcin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYLRESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7UIY640OR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of 2,5-Dimethylresorcinol in chemical synthesis?

A1: 2,5-Dimethylresorcinol is primarily used as a building block in the synthesis of more complex molecules. For instance, it serves as a reagent in the preparation of adhesive resins by co-condensation with various methylol compounds like methylolphenols and methylolureas []. Additionally, its reactivity with nitrous acid makes it a useful reagent in the spectrophotometric determination of nitrite [].

Q2: How does the structure of 2,5-Dimethylresorcinol influence its reactivity with aldehydes?

A2: The presence of the two methyl groups in 2,5-Dimethylresorcinol introduces steric hindrance around the reactive phenolic carbons []. This steric effect hinders the reaction with aldehydes, particularly those branched at the alpha position (position 2). Therefore, 2,5-Dimethylresorcinol exhibits selectivity in its reactions with aldehydes, favoring less sterically hindered aldehydes.

Q3: How do researchers characterize the products formed in reactions involving 2,5-Dimethylresorcinol?

A3: Researchers employ various analytical techniques to characterize the products. Proton nuclear magnetic resonance (NMR) spectroscopy is commonly used to identify and confirm the structure of the reaction products [, ]. For example, NMR analysis was crucial in confirming the structures of dimeric mono and diquinones formed during the oxidative coupling of 2,5-Dimethylresorcinol []. Furthermore, high-resolution mass spectrometry (HRMS) is used to analyze the complex mixtures and identify the coupling products, providing insights into the reaction pathways [].

Q4: Can 2,5-Dimethylresorcinol form complexes with metal ions?

A4: Yes, 2,5-Dimethylresorcinol can act as a ligand and form complexes with metal ions. For example, it forms colored complexes with transition metal cations like cobalt, nickel, copper, and iron (II) after reacting with nitrite under acidic conditions []. This complexation ability is utilized in developing spectrophotometric methods for nitrite determination. Additionally, studies have explored the in-situ synthesis and luminescence properties of Europium complexes with 4,6-diacetyl-2,5-dimethylresorcinol in silica matrices, demonstrating its potential in materials science and luminescent materials development [].

Q5: Is 2,5-Dimethylresorcinol found naturally, and if so, where?

A5: Yes, 2,5-Dimethylresorcinol has been identified as a natural product. It was isolated from the terrestrial fungus Aspergillus sp. HT-2, collected in Guizhou province, China []. This finding suggests potential applications in pharmaceutical research or as a starting point for synthesizing bioactive compounds.

Q6: What is known about the environmental fate and impact of 2,5-Dimethylresorcinol?

A6: 2,5-Dimethylresorcinol is a known pollutant found in wastewaters from the oil shale industry [, ]. It is considered very toxic to aquatic organisms, particularly crustaceans, with LC50 values ranging from 1-5 mg/L []. While it can be biodegraded, the process is relatively slow compared to other phenolic compounds [], making it a potential environmental concern. Research into efficient removal and detoxification strategies for 2,5-Dimethylresorcinol from industrial wastewater is crucial to mitigate its ecological impact.

Q7: What analytical techniques are used to study the extraction and separation of 2,5-Dimethylresorcinol?

A7: Several techniques are employed to investigate the extraction and separation of 2,5-Dimethylresorcinol. Solid-phase disk extraction, particularly using BAKERBOND SpeediskTM SDB, has been studied for extracting resorcinol-series phenols, including 2,5-Dimethylresorcinol, from aqueous solutions []. This technique allows for efficient pre-concentration and separation of these compounds from complex matrices. Additionally, researchers utilize various chromatographic methods, such as column chromatography [] and silica gel thin-layer chromatography (TLC) [], to isolate and separate 2,5-Dimethylresorcinol and its derivatives from reaction mixtures. These methods exploit the differences in polarity and affinity of the compounds towards the stationary phase for separation.

Q8: Are there any studies on the potential toxicity of 2,5-Dimethylresorcinol?

A8: Yes, 2,5-Dimethylresorcinol has been identified as a toxic compound, particularly to aquatic organisms []. Studies using a battery of microbiotests, including bacteria, protozoa, crustaceans, and microalgae, classified 2,5-Dimethylresorcinol as "very toxic," with the lowest L(E)C50 values observed for crustaceans []. These findings highlight the need for careful handling and disposal of 2,5-Dimethylresorcinol and for implementing effective wastewater treatment strategies to minimize its release into the environment.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)-2,2,2-trifluoroacetamide](/img/structure/B1214648.png)

![7-bromo-9H-pyrido[3,4-b]indole](/img/structure/B1214671.png)